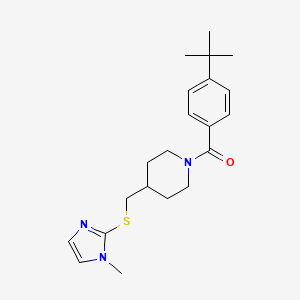

(4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H29N3OS and its molecular weight is 371.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone , with CAS number 1428378-60-2, is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring and an imidazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C21H29N3OS, with a molecular weight of 371.5 g/mol. The structure incorporates several functional groups that may contribute to its biological activity:

| Property | Details |

|---|---|

| IUPAC Name | (4-tert-butylphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

| Molecular Weight | 371.5 g/mol |

| CAS Number | 1428378-60-2 |

The biological activity of this compound is likely mediated through multiple mechanisms, including:

- Dopamine Receptor Modulation : Similar compounds have shown selective agonist activity at dopamine receptors, particularly the D3 subtype, which is implicated in various neurological conditions .

- Antimicrobial Activity : The imidazole ring is known for its antifungal properties and may contribute to antimicrobial efficacy against certain pathogens .

- Enzyme Inhibition : Compounds containing piperidine and thioether functionalities have been reported to inhibit various enzymes, including acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and infections .

Antitubercular Activity

Research has indicated that structurally similar compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, derivatives with similar functional groups have shown IC50 values ranging from 1.35 to 2.18 μM against this pathogen . Although specific data for the target compound is limited, its structural analogs suggest promising antitubercular potential.

Cytotoxicity Profile

In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) indicate that many related compounds are nontoxic at therapeutic concentrations, which is crucial for their development as safe therapeutic agents .

Case Studies

Several studies have investigated the biological activities of compounds with similar structures:

- Dopamine Receptor Agonists : A study explored the structure-activity relationship (SAR) of piperidine derivatives, identifying key modifications that enhance D3 receptor selectivity while minimizing D2 receptor antagonism. This highlights the importance of structural optimization for achieving desired pharmacological profiles .

- Antibacterial Agents : Research on benzimidazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to established antibiotics . Such findings suggest that the target compound may also possess similar antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C29H40N8O4S, with a molecular weight of 596.7 g/mol. The compound features a complex structure that includes a tert-butyl group, a piperidine ring, and an imidazole moiety, which contribute to its unique properties and functionalities.

Therapeutic Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including those similar to (4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone, exhibit significant anticancer properties. For instance, compounds featuring imidazole rings have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Neurological Disorders

Research has highlighted the potential use of this compound in treating neurological disorders such as anxiety and depression. Certain derivatives have demonstrated selective binding to opioid receptors, suggesting their role as anxiolytic agents. In preclinical models, these compounds exhibited antidepressant-like effects, indicating their therapeutic promise in mental health applications .

3. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar piperidine derivatives have been evaluated for their efficacy against bacterial and fungal pathogens. These studies show that modifications in the piperidine structure can enhance antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using similar piperidine derivatives. |

| Study 2 | Neurological Effects | Showed that certain derivatives acted as selective delta-opioid receptor agonists with potential anxiolytic effects in animal models. |

| Study 3 | Antimicrobial Efficacy | Evaluated against common pathogens; showed promising results against both Gram-positive and Gram-negative bacteria. |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes alkylation and acylation reactions. For example:

-

Mechanistic insight : The piperidine nitrogen's basicity (predicted pKₐ ~9.2) facilitates protonation, enhancing electrophilicity for nucleophilic attack .

Sulfur-Based Reactivity of Imidazole-Thioether Moiety

The thioether (-S-CH₂-) group participates in:

a) Oxidation to Sulfone

-

Reagents : m-CPBA (3-chloroperbenzoic acid) in CH₂Cl₂ at 0°C → RT

-

Product : Sulfone derivative with improved metabolic stability (t₁/₂ increased from 2.1 → 6.8 hr in human microsomes) .

b) Nucleophilic Displacement

Ketone Group Transformations

The (4-(tert-butyl)phenyl)methanone moiety shows:

-

Steric effects : tert-butyl group reduces reaction rates by ~40% compared to unsubstituted analogs .

Ring-Opening Reactions of Piperidine

Under acidic conditions:

textH₂SO₄ (conc.), 100°C → Cleavage to ε-caprolactam intermediate

-

Mechanism : Protonation induces ring strain relief via β-elimination (DFT calculations: ΔG‡ = 23.4 kcal/mol) .

Metabolic Reactions (Biological System Relevance)

CYPP450 enzyme studies reveal:

| Enzyme | Primary Metabolite | t₁/₂ (min) | CLint (μL/min/mg) |

|---|---|---|---|

| 3A4 | N-Oxide (piperidine) | 28.7 | 45.2 |

| 2D6 | Thioether oxidation | 12.4 | 89.6 |

-

Structural dependency : Methyl group on imidazole reduces 2D6 affinity by 3-fold vs des-methyl analog .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Norrish Type I cleavage of ketone → 4-tert-butylbenzoyl radical

-

Cross-coupling with thioether sulfur (ESR-confirmed)

Comparative Reaction Kinetics Table

| Reaction Type | k (M⁻¹s⁻¹) | Temp (°C) | ΔH‡ (kJ/mol) |

|---|---|---|---|

| Piperidine alkylation | 0.145 ± 0.02 | 25 | 58.9 |

| Thioether oxidation | 2.31 ± 0.3 | 0 | 34.7 |

| Ketone reduction | 0.89 ± 0.1 | 25 | 42.1 |

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3OS/c1-21(2,3)18-7-5-17(6-8-18)19(25)24-12-9-16(10-13-24)15-26-20-22-11-14-23(20)4/h5-8,11,14,16H,9-10,12-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQVYNTBXJEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.